molecular formula C19H17BrN2O3 B2582071 4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-82-8

4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2582071
CAS RN: 851405-82-8
M. Wt: 401.26
InChI Key: SXGVMLSAGLKDRG-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic compound. Quinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a bromine atom attached to a benzene ring, and an amide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase its molecular weight and could affect its solubility .

Scientific Research Applications

Quinoline Derivatives in Corrosion Inhibition

Quinoline derivatives, including those with methoxy groups, have been recognized for their effectiveness as anticorrosive materials. They exhibit significant protection against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces through coordination bonding. This property is particularly valuable in the development of safer and environmentally friendly corrosion inhibitors for various industries, including construction and manufacturing (Verma, Quraishi, & Ebenso, 2020).

Antiviral and Antimicrobial Applications

Research into quinoline and its derivatives has also uncovered potential antiviral and antimicrobial properties. A review of benzazine derivatives, including quinoline and quinoxaline, highlighted their potential for designing effective antiviral drugs. These compounds' structural diversity and functional adaptability make them suitable candidates for developing treatments against various viral infections, showcasing the versatility of quinoline derivatives in medicinal chemistry (Mochulskaya, Nosova, & Charushin, 2021).

Application in Organic Electronics and Optoelectronics

Quinoline derivatives have found significant applications in the field of organic electronics and optoelectronics due to their excellent electronic properties. They serve as core components in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The ability of these compounds to participate in π-π stacking interactions makes them valuable in creating materials with desirable charge transport properties, essential for high-performance electronic and optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Environmental Impact and Safety

While the primary focus is on the positive scientific applications of quinoline derivatives, it's crucial to also consider their environmental impact. Studies on the environmental effects of similar compounds, such as sunscreen active ingredients like oxybenzone, have highlighted the need for careful consideration of the ecological consequences of widespread chemical usage. Research into the environmental persistence, bioaccumulation, and potential toxicity of quinoline derivatives is essential for ensuring their safe and sustainable application across various fields (Schneider & Lim, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promising anti-tubercular activity, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

4-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGVMLSAGLKDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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